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Compound of Interest

Compound Name: 4-Ethoxy-2,6-difluorophenol

Cat. No.: B1421206 Get Quote

4-Ethoxy-2,6-difluorophenol is a substituted aromatic compound featuring a unique

combination of functional groups: a nucleophilic hydroxyl group, two electron-withdrawing

fluorine atoms, and an electron-donating ethoxy group. This specific arrangement of

substituents bestows upon the molecule a distinct reactivity profile, making it a compound of

significant interest for researchers in medicinal chemistry and materials science.

The strategic placement of fluorine atoms is a widely used tactic in drug design to modulate

physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] The

2,6-difluoro substitution pattern, in particular, sterically shields the hydroxyl group and

significantly increases its acidity. The para-ethoxy group further modifies the electronic

landscape of the aromatic ring. While experimental data on this specific molecule is sparse, its

structural motifs are present in a range of advanced materials and bioactive molecules.[1][2]

This guide serves to consolidate the known information, provide expert predictions on its core

properties based on analogous structures, and outline the standard methodologies for their

empirical validation.

Section 1: Core Compound Identification and
Structure
The unambiguous identification of a chemical entity is the foundation of all subsequent

research. The core identifiers for 4-Ethoxy-2,6-difluorophenol are summarized below.
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Identifier Value Source

IUPAC Name 4-Ethoxy-2,6-difluorophenol -

CAS Number 1017779-55-3 [3]

Molecular Formula C₈H₈F₂O₂ [3]

Molecular Weight 174.15 g/mol Calculated

Canonical SMILES CCOC1=CC(=C(C(=C1)F)O)F -

InChI Key N/A -

Figure 1: 2D Chemical Structure 

Section 2: Physicochemical Properties - Knowns
and Expert Predictions
A comprehensive understanding of a compound's physicochemical properties is critical for

predicting its behavior in both chemical reactions and biological systems. The following table

presents a combination of available data and predicted properties based on established

chemical principles and data from structurally related compounds like 2,6-difluorophenol and 4-

ethoxyphenol.
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Property Value / Predicted Range
Rationale & Comparative
Insights

Appearance
White to off-white crystalline

solid

Predicted. Analogous

fluorinated phenols, such as

2,6-difluorophenol, are

typically white crystalline solids

at room temperature.[2]

Melting Point Data not available

The melting point of 2,6-

difluorophenol is 45 °C.[2] The

addition of the para-ethoxy

group increases molecular

weight and may alter crystal

packing, likely resulting in a

different, possibly higher,

melting point. Empirical

determination via DSC is

required.

Boiling Point Data not available

Expected to be significantly

higher than related

difluorophenols due to

increased molecular weight.

Vacuum distillation would be

the preferred method for

purification to prevent

decomposition at high

temperatures.

Solubility

Predicted: Soluble in polar

organic solvents (e.g., Ethanol,

Acetone, DMSO); Sparingly

soluble in water; Soluble in

non-polar solvents (e.g.,

Toluene, Dichloromethane).

The phenolic hydroxyl group

allows for hydrogen bonding

with polar solvents, while the

aromatic ring and ethoxy group

provide lipophilic character,

conferring solubility in a range

of organic media.

Acidity (pKa) Predicted: ~7.5 - 8.5 The two ortho-fluorine atoms

are strongly electron-
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withdrawing, which stabilizes

the corresponding phenoxide

anion and significantly

increases the acidity (lowers

the pKa) compared to phenol

(~10.0) or 4-ethoxyphenol

(~10.2).

LogP Predicted: ~2.0 - 2.5

The ethoxy group increases

lipophilicity compared to 2,6-

difluorophenol (LogP ~1.7).[4]

This value suggests moderate

lipophilicity, a property often

sought in drug candidates for

membrane permeability.

Section 3: Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. While

verified spectra for this compound are not publicly available, a predictive analysis based on its

structure is provided below.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
δ 6.6-6.8 ppm (t, 2H): Aromatic protons (H-3, H-5). Expected to appear as a triplet due to

symmetrical coupling to the two adjacent fluorine atoms (³JHF).

δ 5.0-6.0 ppm (br s, 1H): Phenolic proton (-OH). The chemical shift can vary with

concentration and solvent. The signal will be broad and may exchange with D₂O.

δ 4.0-4.1 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃). Appears as a

quartet due to coupling with the methyl protons (³JHH ≈ 7 Hz).

δ 1.4-1.5 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃). Appears as a triplet

due to coupling with the methylene protons (³JHH ≈ 7 Hz).

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)
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~155-160 ppm (dd, C-2, C-6): Carbons bearing fluorine. Will appear as a doublet of doublets

due to large one-bond ¹JCF coupling and smaller multi-bond couplings.

~145-150 ppm (t, C-4): Carbon bearing the ethoxy group. May appear as a triplet due to two-

bond coupling to the adjacent fluorine atoms.

~135-140 ppm (t, C-1): Carbon bearing the hydroxyl group. May appear as a triplet due to

two-bond coupling to the adjacent fluorine atoms.

~105-110 ppm (t, C-3, C-5): Aromatic carbons coupled to hydrogen. Expected to be triplets

due to coupling with adjacent fluorine atoms.

~64 ppm (s, -OCH₂CH₃): Methylene carbon of the ethoxy group.

~15 ppm (s, -OCH₂CH₃): Methyl carbon of the ethoxy group.

Infrared (IR) Spectroscopy (Predicted, KBr Pellet)
3200-3500 cm⁻¹ (strong, broad): O-H stretching vibration, indicative of hydrogen bonding.

2850-3000 cm⁻¹ (medium): C-H stretching from the aromatic ring and the ethoxy group.

~1600 cm⁻¹ & ~1480 cm⁻¹ (medium-strong): C=C aromatic ring stretching vibrations.

~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.

~1100-1200 cm⁻¹ (strong): C-F stretching vibrations.

Section 4: Safety, Handling, and Stability
Based on supplier safety data, 4-Ethoxy-2,6-difluorophenol must be handled with appropriate

caution.[3]

GHS Hazard Classification:

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[3]

Skin Irritation (Category 2), H315: Causes skin irritation.[3]
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Serious Eye Damage (Category 1), H318: Causes serious eye damage.[3]

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract

Irritation, H335: May cause respiratory irritation.[3]

Handling and Personal Protective Equipment (PPE):

Work in a well-ventilated area or under a chemical fume hood.[3]

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab

coat.[3]

Avoid breathing dust, mist, or spray.[3]

Wash hands thoroughly after handling.[3]

Storage and Stability:

The product is stable under normal storage conditions.[3]

Store in a cool, dry, well-ventilated area in a tightly sealed container.[3]

Incompatible Materials: Keep away from strong oxidizing agents.[3]

First-Aid Measures:

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing

contact lenses if possible. Seek immediate medical attention.[3]

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

attention.[3]

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek

medical attention.

Skin Contact: Remove contaminated clothing and wash the affected area with soap and

water.
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Section 5: Potential Applications in Synthesis and
Drug Discovery
The molecular architecture of 4-Ethoxy-2,6-difluorophenol makes it a valuable building block

for creating more complex molecules. Its reactivity is primarily dictated by the phenolic hydroxyl

group and the electronically modified aromatic ring.

Nucleophilic Reactions at the Hydroxyl Group: The hydroxyl group is the most reactive site

for O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form esters. These

reactions are fundamental for introducing the difluorophenoxy moiety into larger scaffolds.

Aromatic Substitution: The high electron density of the ring, modulated by the ethoxy and

hydroxyl groups, would typically make it susceptible to electrophilic aromatic substitution.

However, all activated positions (ortho and para to the oxygen atoms) are already

substituted, limiting this pathway. The primary utility lies in using the entire 4-ethoxy-2,6-

difluorophenyl group as a single synthetic unit.

Role in Drug Design: As a bioisostere for other functional groups or as a metabolically stable

scaffold, this compound could be incorporated into kinase inhibitors, anti-inflammatory

agents, or other pharmaceuticals where precise electronic and steric properties are required.

[1]
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Reactants Reaction Conditions

Products

4-Ethoxy-2,6-difluorophenol

O-Alkylation or
O-Acylation

Alkyl Halide (R-X)
or Acyl Chloride (R-COCl) Base (e.g., K₂CO₃, NaH)

 Catalyzes 

Solvent (e.g., Acetone, DMF)

Aryl Ether Derivative Aryl Ester Derivative

Click to download full resolution via product page

Diagram 1: Synthetic utility of 4-Ethoxy-2,6-difluorophenol.

Section 6: Standardized Experimental Protocols
To ensure scientific integrity, the determination of physicochemical properties must follow

validated, reproducible protocols. The following are exemplary, standardized methods for

characterizing 4-Ethoxy-2,6-difluorophenol.

Protocol 1: Melting Point Determination by Differential
Scanning Calorimetry (DSC)

Objective: To accurately determine the melting point and assess the purity of the compound.

Methodology:

Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium, tin).
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Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum

DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a

reference.

Instrument Setup: Place the sample and reference pans into the DSC cell.

Thermal Program: Equilibrate the cell at a temperature at least 20 °C below the expected

melting point. Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the

melting transition.

Data Analysis: The melting point is determined as the onset temperature of the

endothermic melting peak. The sharpness of the peak provides a qualitative measure of

purity.

Protocol 2: General Workflow for NMR Analysis
Objective: To confirm the chemical structure and assess the purity of the compound.

Methodology:

Sample Preparation: Weigh approximately 10-20 mg of the sample and dissolve it in ~0.7

mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

(0 ppm).

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a 5 mm NMR tube.

Acquisition: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of

the solvent and shim the magnetic field to achieve optimal homogeneity.

Data Collection: Acquire the ¹H spectrum, followed by the ¹³C spectrum and any other

necessary 2D experiments (e.g., COSY, HSQC).

Processing: Apply Fourier transform, phase correction, and baseline correction to the raw

data. Calibrate the spectra using the TMS signal.
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Interpretation: Integrate the signals in the ¹H spectrum and assign all peaks in both ¹H and

¹³C spectra to the corresponding atoms in the molecule, analyzing coupling patterns to

confirm connectivity.

Weigh Sample
(10-20 mg)

Dissolve in
Deuterated Solvent

Filter into
NMR Tube

Acquire Data
(Lock, Shim, Run)

Process FID
(FT, Phase, Baseline)

Analyze Spectrum
(Calibrate, Integrate, Assign)

Click to download full resolution via product page

Diagram 2: Standard workflow for NMR sample analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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